methanol](/img/structure/B13157755.png)
[1-(Aminomethyl)cyclopropyl](5-bromothiophen-3-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol is a structurally unique compound featuring a cyclopropyl core substituted with an aminomethyl group and a 5-bromothiophen-3-yl methanol moiety. The 5-bromothiophene group contributes electron-withdrawing characteristics and enhanced lipophilicity, while the hydroxyl group may facilitate hydrogen bonding, impacting solubility and reactivity. This combination of features makes the compound a candidate for pharmaceutical and materials science research .
Properties
Molecular Formula |
C9H12BrNOS |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(5-bromothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-3-6(4-13-7)8(12)9(5-11)1-2-9/h3-4,8,12H,1-2,5,11H2 |
InChI Key |
JVLXYOSEDXCXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CSC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aminomethylation: The aminomethyl group can be introduced via reductive amination reactions using formaldehyde and an amine source.
Bromination: The bromination of thiophene can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and formation of thiophen-3-yl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated thiophen-3-yl derivatives.
Substitution: Formation of substituted thiophen-3-yl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and thiophene moieties.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the role of cyclopropyl and thiophene groups in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on its structure, it is likely to interact with biological targets through:
Cyclopropyl Group: Known for its ability to strain and distort molecular structures, potentially affecting enzyme binding and activity.
Thiophene Group: Known for its electron-rich nature, which can participate in π-π interactions and hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Aminomethyl)cyclopropylmethanol
- Structure : Replaces the 5-bromothiophen-3-yl group with a phenyl ring.
- Molecular Formula: C₁₁H₁₅NO (vs. C₉H₁₁BrNOS for the target compound).
- Key Differences: The phenyl group lacks bromine and sulfur, reducing molecular weight (177.24 g/mol vs. 276.18 g/mol) and lipophilicity. The hydroxyl group remains, preserving hydrogen-bonding capacity.
- Implications : Lower electronegativity of phenyl may reduce dipole moments and alter solubility in polar solvents compared to the bromothiophene analog .
N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine
- Structure : Retains the 5-bromothiophen-3-yl group but lacks the hydroxyl moiety.
- Molecular Formula: C₈H₁₀BrNS (vs. C₉H₁₁BrNOS for the target compound).
- Key Differences :
- Absence of the hydroxyl group reduces polarity, likely increasing logP (lipophilicity) and membrane permeability.
- The amine group on the cyclopropane may engage in different interactions (e.g., ionic bonding vs. hydrogen bonding).
- Implications : Enhanced lipophilicity could improve blood-brain barrier penetration but reduce aqueous solubility .
1-(Aminomethyl)cyclopropylmethanol
- Structure : Substitutes thiophene with furan (oxygen vs. sulfur in the heterocycle).
- Molecular Formula: C₉H₁₁BrNO₂ (vs. C₉H₁₁BrNOS for the target compound).
- Key Differences :
- Furan’s oxygen atom increases electronegativity but reduces aromaticity compared to thiophene.
- Bromine at the 2-position (vs. 3-position in the target) alters electronic distribution and steric interactions.
- Implications : Reduced aromatic stability in furan may increase reactivity in electrophilic substitutions. The positional isomerism of bromine could affect binding to enzymatic active sites .
Thiophene Derivatives with Amino/Cyano Substituents (e.g., )
- Structure: Features a 2,4-diamino-3-cyanothiophene-5-yl group linked to a pyrazole-methanone.
- Molecular Formula : C₁₀H₉N₅O₂S (example compound 7a).
- Methanone (carbonyl) group introduces electrophilicity, contrasting with the nucleophilic hydroxyl in the target compound.
- Implications : Higher polarity may limit membrane permeability but improve bioavailability in hydrophilic environments .
Biological Activity
1-(Aminomethyl)cyclopropylmethanol, with the CAS number 1877462-16-2, is an organic compound notable for its unique structural features, including a cyclopropyl ring and a bromothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 1-(Aminomethyl)cyclopropylmethanol is C₉H₁₂BrNOS, with a molecular weight of 262.17 g/mol. The presence of the aminomethyl group suggests possible interactions with various biological targets, enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂BrNOS |
Molecular Weight | 262.17 g/mol |
CAS Number | 1877462-16-2 |
Antimicrobial Activity
Preliminary studies indicate that 1-(Aminomethyl)cyclopropylmethanol exhibits significant antimicrobial activity. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in drug development.
Anticancer Potential
Research into the anticancer properties of this compound has revealed promising results. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The bromothiophene component may play a critical role in enhancing these effects by participating in π-π interactions with DNA or proteins involved in cell growth regulation.
The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its biological effects involves several pathways:
- Interaction with Biological Targets : The aminomethyl group can form hydrogen bonds with target biomolecules, while the thiophenic moiety may facilitate π-π stacking interactions.
- Induction of Apoptosis : Studies have indicated that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : Its ability to disrupt microbial membranes contributes to its antimicrobial efficacy.
Study on Antimicrobial Activity
In a controlled study, 1-(Aminomethyl)cyclopropylmethanol was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent.
Study on Anticancer Activity
Another research project focused on the compound's effects on human breast cancer cells (MCF-7). Results showed that treatment with 1-(Aminomethyl)cyclopropylmethanol resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.